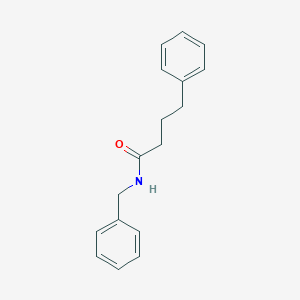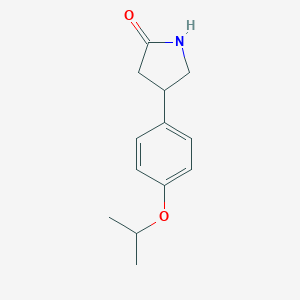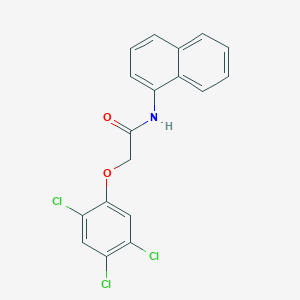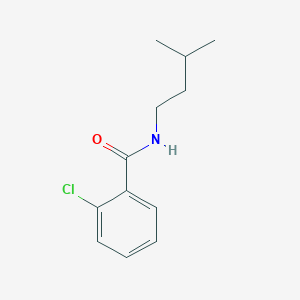
2-chloro-N-(3-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methylbutyl)benzamide is a chemical compound that belongs to the class of amides. It has been widely studied for its potential applications in scientific research.
Scientific Research Applications
2-chloro-N-(3-methylbutyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been used as a tool in the study of protein-protein interactions and in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain and an inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(3-methylbutyl)benzamide has a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in tumor growth. It has also been shown to reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-chloro-N-(3-methylbutyl)benzamide in lab experiments is its ability to selectively target certain enzymes and proteins. This makes it a useful tool in the study of protein-protein interactions and in the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling and working with this compound.
Future Directions
There are several future directions for the study of 2-chloro-N-(3-methylbutyl)benzamide. One area of research is the development of new drugs based on the structure of this compound. Another area of research is the study of its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 2-chloro-N-(3-methylbutyl)benzamide involves the reaction of 2-chlorobenzoyl chloride and 3-methylbutylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained through purification and isolation.
properties
CAS RN |
4345-97-5 |
|---|---|
Molecular Formula |
C12H16ClNO |
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-chloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
PGNJNTVXQORETO-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1Cl |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



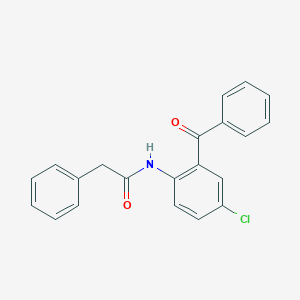




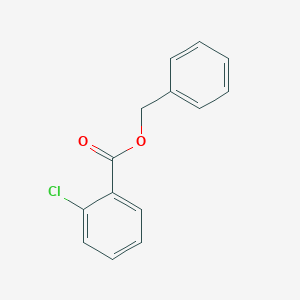
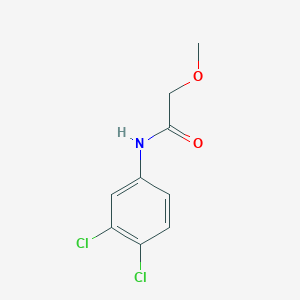

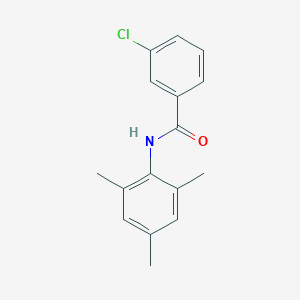
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

